2-Cyclohexen-1-one, 6-cyclobutylidene-
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Overview
Description
2-Cyclohexen-1-one, 6-cyclobutylidene- is an organic compound with a unique structure that combines a cyclohexenone ring with a cyclobutylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 6-cyclobutylidene- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the compound can be synthesized by the reaction of cyclohexanone with a cyclobutylidene precursor in the presence of a strong base, followed by dehydration to form the desired product .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 6-cyclobutylidene- typically involves catalytic processes that ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the cyclization and subsequent dehydration steps, making the process more efficient and scalable .
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-cyclobutylidene- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexen-1-one, 6-cyclobutylidene- has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-cyclobutylidene- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can modulate enzyme activity and affect cellular pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexenone: A closely related compound with a similar structure but lacking the cyclobutylidene group.
Cyclohexanone: Another related compound, differing by the presence of a saturated ring instead of an unsaturated one.
Uniqueness
2-Cyclohexen-1-one, 6-cyclobutylidene- is unique due to the presence of the cyclobutylidene group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable .
Properties
CAS No. |
824975-88-4 |
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Molecular Formula |
C10H12O |
Molecular Weight |
148.20 g/mol |
IUPAC Name |
6-cyclobutylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C10H12O/c11-10-7-2-1-6-9(10)8-4-3-5-8/h2,7H,1,3-6H2 |
InChI Key |
KNNBQWQQWGJWQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C2CCC=CC2=O)C1 |
Origin of Product |
United States |
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